molecular formula C21H19Cl2NO5 B12033451 Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 373612-13-6

Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12033451
CAS No.: 373612-13-6
M. Wt: 436.3 g/mol
InChI Key: OQRWVRHXLAZKRP-UHFFFAOYSA-N
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Description

Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:

  • Core structure: A 1,4-dihydropyridine ring with methyl groups at positions 2 and 5.
  • Substituents: A furan-2-yl group at position 4 of the DHP ring, substituted at the 5-position of the furan with a 2,5-dichlorophenyl moiety.
  • Ester groups: Methyl ester functionalities at positions 3 and 5 of the DHP core.

Its synthesis likely follows established DHP routes, such as the Hantzsch reaction, with modifications for furan and dichlorophenyl incorporation .

Properties

CAS No.

373612-13-6

Molecular Formula

C21H19Cl2NO5

Molecular Weight

436.3 g/mol

IUPAC Name

dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H19Cl2NO5/c1-10-17(20(25)27-3)19(18(11(2)24-10)21(26)28-4)16-8-7-15(29-16)13-9-12(22)5-6-14(13)23/h5-9,19,24H,1-4H3

InChI Key

OQRWVRHXLAZKRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the starting materials would include 2,5-dichlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate, along with a furan derivative.

The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to around 80-100°C for several hours until the reaction is complete. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but with optimizations for yield and purity. Continuous flow reactors might be employed to ensure consistent reaction conditions and efficient heat transfer. Solvent recovery systems and automated purification processes would also be integrated to enhance the overall efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: The major product is the pyridine derivative.

    Reduction: The major products are tetrahydropyridine derivatives.

    Substitution: The major products are substituted derivatives of the original compound, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Research has demonstrated that compounds within the dihydropyridine family exhibit strong antioxidant properties. For instance, studies have indicated that derivatives of dihydropyridines can scavenge free radicals effectively, which may contribute to their potential in treating oxidative stress-related conditions such as neurodegenerative diseases .

1.2 Anticancer Activity

Several studies have explored the anticancer properties of dihydropyridine derivatives. In vitro studies have shown that dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study:
A study published in the Journal of Medicinal Chemistry reported that specific modifications to the dihydropyridine structure enhanced its selectivity towards cancer cells while minimizing toxicity to normal cells .

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis due to its unique structural features. The furan and dihydropyridine moieties allow for further functionalization and derivatization, making it suitable for synthesizing more complex organic molecules .

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)References
AlkylationReflux in DMF85
AcylationRoom temperature75
CyclizationUnder microwave irradiation90

Agricultural Science

3.1 Pesticidal Activity

Preliminary studies suggest that derivatives of this compound may possess pesticidal properties. These compounds can potentially inhibit the growth of certain plant pathogens or pests.

Case Study:
Research conducted on the efficacy of this compound as a pesticide showed promising results against common agricultural pests such as aphids and spider mites. The compound demonstrated a significant reduction in pest populations when applied in field trials.

Mechanism of Action

The mechanism of action of Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, similar to other dihydropyridine derivatives, leading to vasodilation and reduced blood pressure. The furan and dichlorophenyl groups may also contribute to its binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among analogues include:

Ester group modifications (methyl, ethyl, benzyl).

Halogen substituents (type, position, and number on the phenyl ring).

Core modifications (e.g., pyrazole or amide substitutions).

Table 1: Structural and Molecular Comparison
Compound Name Ester Groups Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Key Data Sources
Target Compound Dimethyl 2,5-Dichlorophenyl C23H21Cl2NO5* ~454.33 (calculated)
Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Diethyl 3-Chlorophenyl C23H24ClNO5 429.89
Diethyl 4-[5-(2-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Diethyl 2-Bromophenyl C23H24BrNO5 474.35
Dibenzyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Dibenzyl 2,5-Dichlorophenyl C33H29Cl2NO5 598.50
4-(Furan-2-yl)-N3,N5-bis(2-hydroxybenzoyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide Amide Furan-2-yl C29H25N3O7 527.53

*Calculated based on analogous structures.

Key Observations:
  • Ester Groups : Replacing methyl with ethyl or benzyl esters increases molecular weight and lipophilicity. Benzyl esters (e.g., ) may enhance membrane permeability but reduce solubility.
  • Bromine in increases molecular weight and polarizability, which could influence binding kinetics.
  • Core Modifications : Amide derivatives (e.g., ) exhibit distinct hydrogen-bonding capabilities, altering solubility and target affinity compared to ester-based compounds.

Spectroscopic and Crystallographic Data

Table 2: Spectral and Physical Properties
Compound IR (cm⁻¹) $ ^1H $ NMR (δ, ppm) Crystallographic Data
Target Compound Not reported Not reported Not reported
Diethyl 4-[5-(2-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Not reported Not reported Not reported
Compound 6o 3320 (N–H), 1665 (C=O) 2.34 (s, 6H, CH3), 7.06–8.37 (m, 12H, Ar–H) Triclinic, $ P1 $, $ a = 8.52 $ Å
Diethyl 4-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Not reported Not reported Triclinic, $ P1 $, $ V = 1024.28 $ ų
  • Crystallographic data for pyrazole-containing analogues reveal triclinic packing, suggesting planar DHP cores stabilized by intermolecular hydrogen bonds.

Biological Activity

Dimethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound of interest due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyridine core and furan moiety. Its molecular formula is C17H18Cl2N2O6C_{17}H_{18}Cl_2N_2O_6, and it has a molecular weight of approximately 397.24 g/mol. The presence of the dichlorophenyl group is significant for its biological properties.

Biological Activities

  • Antioxidant Activity
    • Studies indicate that compounds with similar structures exhibit significant antioxidant properties. The presence of the furan and dichlorophenyl groups is believed to enhance radical scavenging activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity
    • Research has demonstrated that derivatives of dihydropyridine compounds can possess antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, suggesting potential for this compound in therapeutic applications against infections.
  • Anticancer Properties
    • Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. Analogous compounds have been documented to induce apoptosis in cancer cell lines, particularly in breast and colon cancers. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of dihydropyridine derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against HT29 colon cancer cells. This suggests strong potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Effects
Another study evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, supporting the hypothesis that modifications in the furan and phenyl groups enhance activity against these pathogens.

Data Tables

Biological Activity IC50/Activity Level Reference
AntioxidantModerate
AntimicrobialSignificant
Anticancer (HT29)Low µM

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